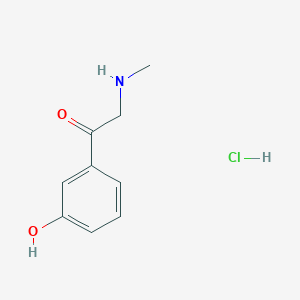![molecular formula C14H20O7 B029238 [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate CAS No. 243982-76-5](/img/structure/B29238.png)
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMTS, and it has been studied for its potential applications in various fields.
作用机制
DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways. For example, DMTS inhibits the activity of succinate dehydrogenase, which is involved in the electron transport chain. This inhibition results in the accumulation of succinate, leading to the disruption of cellular respiration. DMTS also inhibits the activity of isocitrate lyase, which is involved in the glyoxylate cycle. This inhibition results in the accumulation of isocitrate, leading to the disruption of the metabolic pathway.
生化和生理效应
DMTS has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMTS can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. In vivo studies have shown that DMTS can inhibit the growth of tumors in mice. DMTS has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
DMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has a long shelf life. DMTS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, DMTS has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. DMTS is also toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DMTS. One potential direction is the development of DMTS-based antifungal and antibacterial agents. Another direction is the study of the effects of DMTS on various metabolic pathways. Additionally, the use of DMTS in the production of polymeric materials is an area that warrants further investigation. Finally, the development of new synthesis methods for DMTS could lead to the production of higher quality DMTS with fewer unwanted byproducts.
Conclusion:
In conclusion, [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate, or DMTS, is a chemical compound with potential applications in various fields. DMTS has been shown to possess antifungal, antibacterial, and antitumor properties, and it has been used as a pesticide and cross-linking agent. DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways, and it has several biochemical and physiological effects. While DMTS has advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the study of DMTS, including the development of DMTS-based agents and the study of its effects on various metabolic pathways.
合成方法
DMTS can be synthesized through several methods, including the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of trifluoroacetic anhydride. Another method involves the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of boron trifluoride etherate. Both methods have been reported to yield high-quality DMTS.
科学研究应用
DMTS has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTS has been shown to possess antifungal, antibacterial, and antitumor properties. In agriculture, DMTS has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTS has been used as a cross-linking agent in the production of polymeric materials.
属性
CAS 编号 |
243982-76-5 |
|---|---|
产品名称 |
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
分子式 |
C14H20O7 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
[(1S,2R,6R,8S,9R)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8+,9+,11+/m0/s1 |
InChI 键 |
GAEJYJBXEWYVOB-CQKCGHAMSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C |
SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
规范 SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
同义词 |
1,2-O-(1-Methylethylidene)-β-L-Idofuranuronic Acid γ-Lactone 5-(2,2-Dimethylpropanoate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)
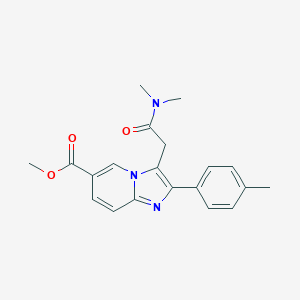
![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
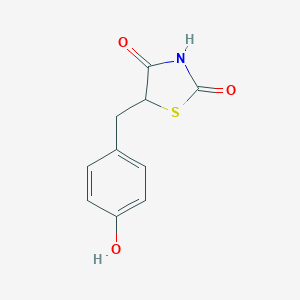
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
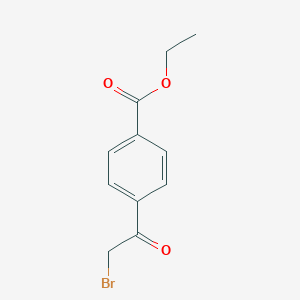

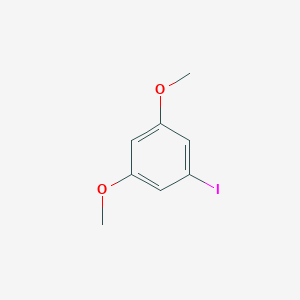
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

